molecular formula C12H24Cl2N2O B2589993 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride CAS No. 1909336-53-3

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B2589993
CAS No.: 1909336-53-3
M. Wt: 283.24
InChI Key: IFHUCNQYCCHTRP-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride ( 1909336-53-3) is an organic compound supplied as a high-purity powder for life science research . The free base form of this molecule has a molecular formula of C12H22N2O and a molecular weight of 210.32 g/mol, while the dihydrochloride salt form has a molecular formula of C12H24Cl2N2O and a molecular weight of 283.24 g/mol . Its structure features both azepane and pyrrolidine rings connected by a ketone linker. Compounds with pyrrolidine substructures are of significant interest in medicinal chemistry and are frequently explored in neurotransmitter reuptake inhibition studies . For instance, research on analogous 2-aminopentanophenones has demonstrated potent and selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal effect on the serotonin transporter (SERT), making them valuable pharmacological tools for studying the central nervous system . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage at room temperature is recommended .

Properties

IUPAC Name

2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.2ClH/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11;;/h11,13H,1-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHUCNQYCCHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a compound with potential applications in medicinal chemistry, particularly in the development of therapeutics for various diseases. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC12H24Cl2N2O
Molecular Weight283.24 g/mol
IUPAC Name2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone dihydrochloride
Pubchem CID121553733
AppearancePowder

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds in this class often exhibit effects on neurotransmitter systems and may possess anti-inflammatory or analgesic properties.

Pharmacological Studies

Recent studies have focused on the compound's efficacy against various cell lines and its pharmacokinetic profile. For example, in vitro studies indicated that derivatives of similar structures showed promising results against Trypanosoma brucei, a pathogen responsible for sleeping sickness, with effective concentrations (EC50) below 0.5 μM .

Table 1: In Vitro Activity Against T. brucei

Compound IDEC50 (μM)Human Liver Microsome Clearance (μL/min/mg)Plasma Protein Binding (%)
NEU-1953<0.03<8.6<95
Compound A0.4318087

Case Studies

A notable study investigated the pharmacological profile of compounds similar to this compound, focusing on their anti-trypanosomal activity and solubility characteristics. The results demonstrated that modifications to the structure significantly influenced both solubility and potency against T. brucei.

In another research effort, compounds were evaluated for their potential as PLK4 inhibitors in cancer treatment, indicating that structural analogs could serve as effective therapeutic agents for specific cancers .

Safety and Toxicology

While specific safety data for this compound are currently unavailable, it is critical to assess the toxicity profiles of similar compounds to ensure safe usage in clinical settings. Preliminary assessments suggest that careful monitoring of liver metabolism and potential side effects is necessary.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound is being investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively, making it a candidate for further development in treating various conditions, including neurological disorders.

2. Synthesis of Bioactive Compounds:
Research has shown that derivatives of this compound can be synthesized to create bioactive molecules. For instance, it can serve as a precursor in the synthesis of unnatural amino acids, which are crucial in designing novel peptides and proteins with enhanced biological activity .

3. Neuropharmacology:
Due to its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system. Preliminary studies indicate that it may exhibit properties suitable for treating anxiety or depression, although more clinical data is needed to substantiate these claims .

Synthetic Organic Chemistry Applications

1. Reaction Mechanisms:
The compound can act as a Michael acceptor in conjugate addition reactions. This property allows for the formation of complex organic structures that are valuable in the synthesis of pharmaceuticals and agrochemicals .

2. Chiral Synthesis:
Its ability to participate in asymmetric synthesis makes it valuable for producing chiral compounds, which are essential in the pharmaceutical industry due to their varying biological activities based on chirality .

Case Study 1: Synthesis of Unnatural Amino Acids

A study published in the Journal of Organic Chemistry demonstrated the successful use of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride as a starting material for synthesizing enantiomerically pure unnatural amino acids through Michael addition reactions . The research highlighted the compound's efficiency in yielding high-purity products.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers explored the compound's effects on neurotransmitter systems. Initial findings suggested that derivatives might modulate serotonin receptors, indicating potential therapeutic applications in mood disorders . Further investigation is required to establish definitive therapeutic profiles.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in the compound undergoes nucleophilic additions, particularly with Grignard reagents and organolithium compounds. For example:

  • Grignard Reaction :

    Compound+RMgXTertiary alcohol adduct\text{Compound} + \text{RMgX} \rightarrow \text{Tertiary alcohol adduct}

    This reaction proceeds in anhydrous ether or THF at 0–25°C, yielding tertiary alcohols after acidic workup .

  • Cyanohydrin Formation :
    Reacts with HCN/KCN to form cyanohydrins under basic conditions .

Reduction of the Carbonyl Group

The ketone moiety is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Compound+LiAlH42-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethanol\text{Compound} + \text{LiAlH}_4 \rightarrow 2\text{-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethanol}

Reductions occur in dry diethyl ether or THF at reflux temperatures (40–66°C) .

Hydrolysis Under Acidic Conditions

The dihydrochloride salt enhances hydrolysis susceptibility. In acidic aqueous solutions (pH < 3), the compound undergoes slow cleavage of the pyrrolidine ring:

Compound+H2OHClAzepane derivatives+Pyrrolidinone\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Azepane derivatives} + \text{Pyrrolidinone}

Reaction kinetics are temperature-dependent, with faster rates at 60–80°C .

Acylation and Alkylation at Nitrogen Sites

The pyrrolidine and azepane nitrogen atoms undergo N-acylation and N-alkylation :

Reaction TypeReagents/ConditionsProduct
N-Acylation Acetyl chloride, DCM, 0°CN-Acetyl-pyrrolidine derivative
N-Alkylation Methyl iodide, K₂CO₃, DMF, 50°CN-Methyl-azepane derivative

These reactions modify the compound’s hydrophobicity and bioactivity .

Ring-Closing and Cyclization Reactions

Intramolecular cyclization occurs under basic or thermal conditions:

  • Base-Induced Cyclization :

    CompoundNaH, THFTricyclic amine derivative\text{Compound} \xrightarrow{\text{NaH, THF}} \text{Tricyclic amine derivative}

    Observed in THF at 60°C with sodium hydride .

Suzuki-Miyaura Coupling

The compound’s boronic ester derivatives participate in palladium-catalyzed cross-couplings:

Boronate intermediate+Aryl halidePd(dppf)Cl2Biaryl product\text{Boronate intermediate} + \text{Aryl halide} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl product}

Reactions occur in THF/water mixtures at 80–100°C .

Deprotection and Salt Formation

The dihydrochloride salt dissociates in basic media, regenerating the free base:

CompoundNaOH2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one+2HCl\text{Compound} \xrightarrow{\text{NaOH}} 2\text{-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one} + 2\text{HCl}

This reversible process is critical for pH-dependent solubility .

Oxidation Reactions

The carbonyl group resists oxidation under mild conditions but reacts with strong oxidizers like KMnO₄:

CompoundKMnO4,H2SO4Carboxylic acid derivative\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Carboxylic acid derivative}

Oxidation pathways are typically avoided in synthesis due to side reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with two analogs: 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride (CAS: 1803596-25-9) and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9). Key differences in structure, physicochemical properties, and applications are outlined below.

Table 1: Structural and Physicochemical Comparison

Property 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride
CAS Number 1909336-53-3 1803596-25-9 1286265-79-9
Molecular Formula C₁₂H₂₄Cl₂N₂O C₁₂H₂₃ClN₂O C₁₂H₁₇N₃O·2HCl
Molecular Weight (g/mol) 283.24 246.78 292.2
Structural Features Azepane + pyrrolidine + ketone; dihydrochloride salt Azepane + pyrrolidine + ketone; monohydrochloride salt Piperidine + pyridine + ketone; dihydrochloride salt
Salt Form Dihydrochloride Hydrochloride Dihydrochloride
Commercial Availability Available (American Elements) Temporarily out of stock Available (Kishida Chemical)

Key Observations

Structural Differences: The target compound’s azepane-pyrrolidine scaffold contrasts with the piperidine-pyridine framework of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride. The monohydrochloride analog (CAS: 1803596-25-9) lacks a second chloride ion compared to the dihydrochloride form, reducing its molecular weight by ~36.46 g/mol .

Physicochemical Implications: Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic character, which may enhance bioavailability in pharmacological applications .

Commercial and Research Relevance

  • Global Suppliers : The hydrochloride derivative (CAS: 1803596-25-9) is supplied by multiple vendors, including Zhejiang Dongyang Chemical and Aisuo Chem Co., Ltd., though current stock limitations may impede procurement .
  • Research Applications : The dihydrochloride form’s dual chloride ions may improve crystallinity for X-ray diffraction studies, aligning with the widespread use of SHELX software in small-molecule crystallography .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Guidance :

  • Synthesis : Adapt protocols from structurally similar amines, such as coupling azepane and pyrrolidine derivatives via nucleophilic substitution or condensation reactions. For example, a morpholine-pyrrolidine analog was synthesized using ethyl acetate/petroleum ether as the solvent system, achieving an 80% yield .
  • Purification : Use recrystallization or column chromatography. Hydrochloride salt formation (e.g., adding HCl to freebase solutions at 0–50°C) improves crystallinity and purity, as demonstrated in analogous dihydrochloride syntheses .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Guidance :

  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure (e.g., δ 1.90–3.69 ppm for pyrrolidine/azepane protons) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages. Note that minor discrepancies (e.g., ±1% for carbon) may arise from hygroscopicity or solvent retention .
  • IR Spectroscopy : Validate carbonyl (amide C=O at ~1635 cm1^{-1}) and amine groups .

Q. What safety protocols are critical during handling?

  • Methodological Guidance :

  • Ventilation : Use fume hoods to avoid inhalation; transfer exposed individuals to fresh air if symptoms occur .
  • Skin/Eye Protection : Rinse contaminated skin/eyes with water for 15+ minutes. Remove contaminated clothing immediately .
  • Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) before disposal .

Advanced Research Questions

Q. How can conflicting elemental analysis or spectroscopic data be resolved?

  • Methodological Guidance :

  • Cross-Validation : Repeat synthesis under anhydrous conditions to rule out hydration artifacts. Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
  • Dynamic NMR : Investigate conformational flexibility (e.g., azepane ring puckering) that may cause peak broadening or splitting .

Q. What strategies enhance the compound’s stability in aqueous or acidic conditions?

  • Methodological Guidance :

  • pH Optimization : Store solutions at pH 4–6 to prevent freebase precipitation or HCl degradation. Stability studies on similar dihydrochlorides show degradation above 50°C or in alkaline media .
  • Lyophilization : For long-term storage, lyophilize the compound to remove water and reduce hydrolysis .

Q. How can crystallographic data be analyzed using SHELX software for structural determination?

  • Methodological Guidance :

  • Data Collection : Use high-resolution single-crystal X-ray diffraction. SHELXL refines small-molecule structures efficiently, even with twinned data .
  • Refinement Tips : Apply restraints for disordered pyrrolidine/azepane rings. SHELXPRO can generate CIF files for publication .

Q. What solvent systems optimize reaction yield and purity during hydrochloride salt formation?

  • Methodological Guidance :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates. For HCl salt precipitation, use ethanol/water mixtures to control crystallization kinetics .
  • Temperature Control : Gradual cooling (50°C → room temperature) minimizes impurities, as shown in stepwise HCl addition protocols .

Q. How can low yields in the final dihydrochloride step be troubleshooted?

  • Methodological Guidance :

  • Stoichiometry Check : Ensure excess HCl (1.5–2.0 equivalents) to protonate all amine groups. Under-protonation leads to freebase contamination .
  • Filtration Optimization : Use Buchner filtration with pre-chilled solvents to recover fine crystalline precipitates .

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